2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique structure combining a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorine atom and the benzenesulfonamide group. Common synthetic methodologies include:
Radical Reactions: Utilizing transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: Forming the imidazo[1,2-a]pyridine core through intramolecular cyclizations and tandem reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of solvent- and catalyst-free synthesis methods under microwave irradiation, which can enhance reaction rates and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using bromine or iodine to introduce halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of the imidazo[1,2-a]pyridine core can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties .
Scientific Research Applications
2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The fluorine atom and benzenesulfonamide group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits antimicrobial properties against Staphylococcus aureus.
N-(pyridin-2-yl)amides: Used in various synthetic applications.
Uniqueness
2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The combination of the imidazo[1,2-a]pyridine core and the benzenesulfonamide group further enhances its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-14-7-6-12-24-13-18(22-20(14)24)15-8-2-4-10-17(15)23-27(25,26)19-11-5-3-9-16(19)21/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWIAFQZXMMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.